1,3-Dimethyl-2-phenylimidazolidin-1-ium iodide
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Overview
Description
1,3-Dimethyl-2-phenylimidazolidin-1-ium iodide is a chemical compound belonging to the class of imidazolidinium salts. This compound is characterized by its unique structure, which includes a phenyl group attached to the imidazolidin-1-ium core. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-2-phenylimidazolidin-1-ium iodide typically involves the reaction of 1,3-dimethylimidazolidine with iodobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the imidazolidin-1-ium salt. The reaction mixture is then heated to promote the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature and pressure to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethyl-2-phenylimidazolidin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium chloride or sodium bromide in an aqueous medium.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced imidazolidine derivatives.
Substitution: Formation of 1,3-dimethyl-2-phenylimidazolidin-1-ium chloride or bromide.
Scientific Research Applications
1,3-Dimethyl-2-phenylimidazolidin-1-ium iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2-phenylimidazolidin-1-ium iodide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular membranes, leading to changes in membrane permeability and function .
Comparison with Similar Compounds
- 1,3-Dimethyl-2-phenylimidazolidin-1-ium chloride
- 1,3-Dimethyl-2-phenylimidazolidin-1-ium bromide
- 1,3-Dimethyl-2-phenylimidazolidin-1-ium nitrate
Comparison: Compared to its analogs, 1,3-dimethyl-2-phenylimidazolidin-1-ium iodide exhibits unique properties due to the presence of the iodide ion. This makes it more reactive in certain substitution reactions and potentially more effective in specific catalytic applications .
Properties
CAS No. |
61372-53-0 |
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Molecular Formula |
C11H17IN2 |
Molecular Weight |
304.17 g/mol |
IUPAC Name |
1,3-dimethyl-2-phenylimidazolidin-1-ium;iodide |
InChI |
InChI=1S/C11H16N2.HI/c1-12-8-9-13(2)11(12)10-6-4-3-5-7-10;/h3-7,11H,8-9H2,1-2H3;1H |
InChI Key |
KIMSPWRBMINKIK-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CCN(C1C2=CC=CC=C2)C.[I-] |
Origin of Product |
United States |
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